molecular formula C15H12ClN3O3S B2837826 N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide CAS No. 866051-16-3

N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide

Cat. No. B2837826
CAS RN: 866051-16-3
M. Wt: 349.79
InChI Key: KNOXDKLFNWRJCP-UHFFFAOYSA-N
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Description

“N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide” is a chemical compound . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .


Molecular Structure Analysis

Indole derivatives have a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties . The specific molecular structure of “N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide” is not detailed in the available resources.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory and Analgesic Activities

Some N-benzenesulfonyl derivatives have shown anti-inflammatory and analgesic activities . This suggests that our compound could potentially be used in the treatment of inflammation and pain.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This suggests that our compound could potentially be used in cancer treatment.

Antimicrobial Activity

N-benzenesulfonyl derivatives of heterocycles have been found to possess antimicrobial activity . This suggests that our compound could potentially be used in the treatment of bacterial infections.

Antithrombin Properties

N-benzenesulfonyl amino acid is known to have antithrombin properties . This suggests that our compound could potentially be used in the treatment of thrombosis.

Industrial Applications

Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . This suggests that our compound could potentially be used in the food industry or perfumery.

Biological Signalling

Indole is a signalling molecule produced both by bacteria and plants . This suggests that our compound could potentially be used in research related to biological signalling.

Production of Alpha-disulfones, Sulfonamides and Sulfoante Esters

Benzenesulfonyl chloride is involved in the synthesis of alpha-disulfones, sulfonamides and sulfoante esters . This suggests that our compound could potentially be used in the production of these compounds.

properties

IUPAC Name

N'-(benzenesulfonyl)-3-chloro-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-13-11-8-4-5-9-12(11)17-14(13)15(20)18-19-23(21,22)10-6-2-1-3-7-10/h1-9,17,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXDKLFNWRJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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